molecular formula C20H19N3O3S B2865575 5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one CAS No. 1203100-18-8

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one

Cat. No.: B2865575
CAS No.: 1203100-18-8
M. Wt: 381.45
InChI Key: KUPYIOPXXWPKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant moieties: a 4-phenylthiazole and a 2H-pyran-2-one, linked by a piperazine carbonyl spacer. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its aromaticity and presence in a wide array of bioactive molecules . Derivatives containing this ring system have demonstrated diverse therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable starting points for the development of novel therapeutic agents . The piperazine linker is a common feature in drug design that can enhance solubility and influence the molecule's pharmacokinetic profile. This specific structural architecture suggests potential research applications for this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. Researchers can explore its mechanism of action, which may involve interactions with enzymes or receptors, given the proven ability of thiazole-containing molecules to modulate biochemical pathways and enzyme activity . This product is provided for research purposes exclusively and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19-7-6-16(13-26-19)20(25)23-10-8-22(9-11-23)12-18-21-17(14-27-18)15-4-2-1-3-5-15/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPYIOPXXWPKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one is a synthetic compound that combines a pyranone moiety with a piperazine and thiazole structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyranone Core : A heterocyclic compound known for various biological activities.
  • Piperazine Ring : Commonly associated with neuropharmacological effects.
  • Thiazole Moiety : Recognized for its antimicrobial and anticancer properties.

The molecular formula for this compound is C19H22N4O2SC_{19}H_{22}N_4O_2S.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of related thiazole derivatives on human cancer cell lines, reporting IC50 values ranging from 0.3 µM to 40 µg/mL, indicating potent activity against A549 (lung cancer) and U-87MG (glioma) cells .

CompoundCell LineIC50 Value (µM)
Compound AA549<1
Compound BU-87MG≤0.3
Compound CColo20515.01

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests potential effectiveness against bacterial and fungal strains.

Research Findings : In vitro studies demonstrated that several thiazole-containing compounds exhibited moderate to excellent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

CompoundMicrobial StrainActivity Level
Compound DStaphylococcus aureusExcellent
Compound EEscherichia coliModerate
Compound FCandida albicansGood

Neuropharmacological Effects

The piperazine component is linked to neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds similar to this compound have been shown to interact with neurotransmitter systems.

Example Study : A derivative was tested for its ability to modulate serotonin receptors, showcasing significant anxiolytic effects in animal models .

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Mechanism : Inhibition of cell cycle progression and induction of apoptosis through modulation of signaling pathways.
  • Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and interference with metabolic pathways.
  • Neuropharmacological Mechanism : Interaction with neurotransmitter receptors, leading to altered synaptic transmission.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that could enhance its biological activity. For example:

  • Variations in the piperazine substituent can affect receptor binding affinity.
  • Alterations in the thiazole group may enhance antimicrobial potency.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparison with Piperazine-Thiazole Hybrids

The compound shares key features with several piperazine-thiazole derivatives reported in the literature:

  • Compound 2 (): 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one replaces the pyran-2-one with a pyrazolone ring.
  • Compound J1 () : A coumarin-piperazine-thiazole hybrid replaces the pyran-2-one with a chromen-2-one scaffold. The additional hydroxyl group in J1 enhances polarity, which could influence solubility and pharmacokinetics compared to the target compound’s pyran-2-one .
  • Compound 13 (): A difluoromethyl-benzimidazole-piperazine-pyrimidine derivative features fluorinated substituents. Fluorination is known to improve metabolic stability and binding affinity in kinase inhibitors, suggesting that similar modifications to the target compound could enhance its efficacy .

Functional Comparison: Target Binding and Selectivity

The compound’s piperazine-thiazole scaffold aligns with inhibitors targeting enzymes and receptors such as PARP-1, BCL-XL, and EGFR (). Key comparisons include:

  • PARP-1 Inhibitors : The reference PARP-1 inhibitor (binding energy: −13.71 kcal/mol) shares a piperazine-carbonyl group but incorporates a phthalazin-1-one core instead of pyran-2-one. The pyran-2-one’s reduced aromaticity may lower binding affinity but improve metabolic flexibility .
  • BCL-XL Inhibitors : A furan-phenylsulfonamide derivative (binding energy: −14.04 kcal/mol) lacks the piperazine-thiazole motif but demonstrates the importance of aromatic stacking interactions. The target compound’s phenylthiazole may mimic this role, though its efficacy would depend on spatial alignment with the target’s hydrophobic pockets .
  • EGFR Inhibitors: Quinazoline-based inhibitors (e.g., −8.87 kcal/mol binding energy) rely on planar heterocycles for ATP-competitive binding. The pyran-2-one’s non-planar structure might limit direct competition but could enable allosteric modulation .

Substituent Effects on Bioactivity

  • Fluorine Substitution : Fluorinated analogs (e.g., ’s Compound 13) exhibit enhanced potency due to increased electronegativity and van der Waals interactions. The absence of fluorine in the target compound may reduce its binding strength but improve synthetic accessibility .
  • Thiazole vs. Pyridine Moieties : Pyridine-containing analogs () show higher solubility but lower lipophilicity compared to phenylthiazole derivatives. This trade-off may influence blood-brain barrier penetration or cellular uptake .

Data Table: Key Parameters of Comparable Compounds

Compound Name/Structure Target Protein Binding Energy (kcal/mol) Key Structural Features Reference
5-(4-((4-Phenylthiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one N/A (inferred) N/A Pyran-2-one, piperazine, phenylthiazole
PARP-1 Inhibitor (4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one) PARP-1 −13.71 Phthalazin-1-one, fluorophenyl, piperazine
BCL-XL Inhibitor (N-[3-[5-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]furan-2-yl]phenyl]sulfonyl-6-phenylhexanamide) BCL-XL −14.04 Benzothiazole, sulfonamide, furan
EGFR Inhibitor (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) EGFR −8.87 Quinazoline, ethynylphenyl, methoxyethoxy
PI3Kδ Inhibitor (Compound 13, ) PI3Kδ N/A Difluoromethyl, benzimidazole, pyrimidine

Notes and Limitations

Fluorination Potential: Fluorine introduction (as in ) could optimize the compound’s binding and stability, though synthetic challenges may arise .

Target Selectivity : The phenylthiazole group may favor kinases or apoptotic regulators (e.g., BCL-XL), but experimental validation is required to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.